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Compound of Interest

Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of P300
bromodomain-IN-1, a potent and specific inhibitor of the p300 (EP300) bromodomain. This

document outlines the inhibitor's mechanism of action, key applications, and detailed protocols

for experimental validation.

Introduction and Mechanism of Action
The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-

activator and histone acetyltransferase (HAT).[1][2] It plays a pivotal role in regulating a wide

array of cellular processes, including cell growth, differentiation, apoptosis, and DNA damage

repair, by acetylating histone and non-histone proteins.[3][4]

The bromodomain of p300 is a conserved protein module that recognizes and binds to

acetylated lysine residues on histones and other proteins.[2][5] This interaction is critical for

tethering p300 to specific chromatin regions, facilitating localized histone acetylation, chromatin

remodeling, and the recruitment of the transcriptional machinery to target gene promoters.[5][6]

P300 bromodomain-IN-1 (also referred to as Compound 1u) is a small molecule inhibitor

designed to specifically target the acetyl-lysine binding pocket of the p300 bromodomain.[7][8]

By competitively blocking this interaction, the inhibitor prevents the recruitment of p300 to

chromatin, thereby downregulating the expression of key oncogenes like c-Myc and interfering

with cancer cell proliferation.[7][8]
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Quantitative Data Summary
The following table summarizes the key quantitative data for P300 bromodomain-IN-1 based

on available literature.

Parameter Value Cell Line Comments Source

IC₅₀ 49 nM -

Potent inhibitor

of the p300

bromodomain in

biochemical

assays.

[7][8]

Biological Activity
Suppression of

c-Myc
OPM-2

Inhibitor leads to

a decrease in the

expression of the

c-Myc oncogene.

[7][8]

Cellular Effect
G1/G0 Phase

Arrest
OPM-2

Induces cell

cycle arrest at

the G1/G0

checkpoint.

[7][8]

Cellular Effect
Induction of

Apoptosis
OPM-2

Triggers

programmed cell

death in multiple

myeloma cells.

[7][8]

Signaling Pathway and Inhibitor Action
The diagram below illustrates the role of p300 in gene activation and the mechanism by which

P300 bromodomain-IN-1 disrupts this process.
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Caption: Mechanism of p300 inhibition.

Experimental Protocols
The following protocols are standard methodologies for characterizing the in vitro effects of

P300 bromodomain-IN-1.

This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

Cancer cell line of interest (e.g., OPM-2, DU145)

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

P300 bromodomain-IN-1 (dissolved in DMSO)
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96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Inhibitor Treatment: Prepare serial dilutions of P300 bromodomain-IN-1 in complete

medium. The final DMSO concentration should not exceed 0.1%.

Remove the old medium from the wells and add 100 µL of medium containing the desired

concentrations of the inhibitor (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a

"vehicle control" with DMSO only.

Incubate the plate for 72 hours at 37°C, 5% CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours

at 37°C until purple formazan crystals are visible.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well. Pipette up and down to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot the results to calculate the IC₅₀ for cell growth inhibition.

This protocol is used to detect changes in the protein levels of p300 targets.
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Materials:

6-well cell culture plates

P300 bromodomain-IN-1

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-c-Myc, anti-H3K27ac, anti-H3, anti-Vinculin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with P300
bromodomain-IN-1 (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours.[9]

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells,

collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the

supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load

samples onto an SDS-PAGE gel and run until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in

blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the

protein bands using a chemiluminescence imager. Use Vinculin or H3 as a loading control.[9]

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

P300 bromodomain-IN-1

6-well plates

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) / RNase Staining Buffer

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates. Treat with the desired concentration of P300
bromodomain-IN-1 or vehicle for 24-48 hours.

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5

minutes.

Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 300 µL of PBS and,

while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate

at -20°C for at least 2 hours (or overnight).
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the

cell pellet in 500 µL of PI/RNase staining buffer.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000

events per sample.

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA

content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of P300
bromodomain-IN-1.

Perform In Vitro Assays

Data Analysis & Interpretation

Start: Prepare P300-IN-1 Stock
(in DMSO)

Treat Cancer Cells
(e.g., OPM-2, DU145)

Cell Proliferation Assay
(MTT, 72h)

Protein Analysis
(Western Blot, 24-48h)

Cell Cycle Analysis
(Flow Cytometry, 24-48h)

Calculate IC50
Determine Cytotoxicity

Quantify c-Myc and
H3K27ac Levels Quantify G1/G0 Arrest

Conclusion:
Validate Inhibitor Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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